molecular formula C17H27N3O B7928737 (S)-2-Amino-N-[2-(benzyl-methyl-amino)-cyclohexyl]-propionamide

(S)-2-Amino-N-[2-(benzyl-methyl-amino)-cyclohexyl]-propionamide

Cat. No.: B7928737
M. Wt: 289.4 g/mol
InChI Key: CUEGXVIPFGXYJP-JEYLPNPQSA-N
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Description

(S)-2-Amino-N-[2-(benzyl-methyl-amino)-cyclohexyl]-propionamide is a chiral compound with potential applications in various fields, including medicinal chemistry and organic synthesis. The compound features a cyclohexyl ring, an amino group, and a benzyl-methyl-amino moiety, making it a versatile molecule for different chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-Amino-N-[2-(benzyl-methyl-amino)-cyclohexyl]-propionamide typically involves multiple steps. One common method starts with the preparation of the cyclohexylamine derivative, followed by the introduction of the benzyl-methyl-amino group. The final step involves the coupling of the amino group with the propionamide moiety under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced catalysts and reaction conditions to facilitate the coupling reactions and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

(S)-2-Amino-N-[2-(benzyl-methyl-amino)-cyclohexyl]-propionamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into different amine derivatives.

    Substitution: The amino and benzyl-methyl-amino groups can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Substitution reactions may involve reagents like alkyl halides and acyl chlorides under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce different amine derivatives.

Scientific Research Applications

(S)-2-Amino-N-[2-(benzyl-methyl-amino)-cyclohexyl]-propionamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing complex organic molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (S)-2-Amino-N-[2-(benzyl-methyl-amino)-cyclohexyl]-propionamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • (S)-2-Amino-N-[2-(benzyl-amino)-cyclohexyl]-propionamide
  • (S)-2-Amino-N-[2-(methyl-amino)-cyclohexyl]-propionamide
  • (S)-2-Amino-N-[2-(cyclohexyl-amino)-cyclohexyl]-propionamide

Uniqueness

(S)-2-Amino-N-[2-(benzyl-methyl-amino)-cyclohexyl]-propionamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

(2S)-2-amino-N-[2-[benzyl(methyl)amino]cyclohexyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H27N3O/c1-13(18)17(21)19-15-10-6-7-11-16(15)20(2)12-14-8-4-3-5-9-14/h3-5,8-9,13,15-16H,6-7,10-12,18H2,1-2H3,(H,19,21)/t13-,15?,16?/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUEGXVIPFGXYJP-JEYLPNPQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1CCCCC1N(C)CC2=CC=CC=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)NC1CCCCC1N(C)CC2=CC=CC=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H27N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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